molecular formula C16H18O4 B1458791 2-(2-Deoxy-beta-D-ribofuranosyl)-3-methoxynaphthalene CAS No. 1117893-19-2

2-(2-Deoxy-beta-D-ribofuranosyl)-3-methoxynaphthalene

Cat. No. B1458791
M. Wt: 274.31 g/mol
InChI Key: XVSHFDVHYNHNDU-NUEKZKHPSA-N
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Description

The compound “2-(2-Deoxy-beta-D-ribofuranosyl)-3-methoxynaphthalene” seems to be a type of nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of DNA and RNA. They are used in medicine for antiviral or anticancer purposes .


Synthesis Analysis

While specific synthesis information for “2-(2-Deoxy-beta-D-ribofuranosyl)-3-methoxynaphthalene” is not available, nucleoside analogs are often synthesized using solid phase phosphoramidite technology .

Scientific Research Applications

Shape-Selective Acylation

One study focused on the shape-selective acylation of 2-methoxynaphthalene over polymorph C of Beta (ITQ-17), revealing insights into the diffusivity of isomer products and showing a higher selectivity for certain acylated products on polymorph C. This research suggests implications for selective chemical synthesis and industrial applications (Botella et al., 2003).

Regiochemistry in Metalation

Another study addressed the regiochemistry in the metalation of 2-heterosubstituted naphthalenes, including effects of steric repulsion and the influence of substituent groups on the metalation site. This work provides fundamental knowledge for synthetic chemistry, especially in the functionalization of aromatic compounds (Ruzziconi et al., 2010).

Photolithography Applications

Research into a 2-methoxynaphthalene dimer system as a sequential two-photon photoacid generator for double exposure lithography highlights its potential in advanced manufacturing techniques. This application is critical for developing next-generation photolithographic processes (O'Connor et al., 2008).

Synthesis of C-Nucleosides

The synthesis of various C-nucleosides, including those derived from 2-deoxy-D-ribose, has been explored for potential applications in drug development and molecular biology. These synthetic routes offer pathways to novel compounds with potential therapeutic uses (Reese & Wu, 2003).

Solid Base Catalyzed O-Methylation

A study on the catalytic methylation of 2-naphthol to produce 2-methoxynaphthalene using greener agents highlights advancements in sustainable chemical processes. This research is particularly relevant for the synthesis of compounds with applications in pharmaceuticals and organic materials (Yadav & Salunke, 2013).

properties

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-(3-methoxynaphthalen-2-yl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-19-14-7-11-5-3-2-4-10(11)6-12(14)15-8-13(18)16(9-17)20-15/h2-7,13,15-18H,8-9H2,1H3/t13-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSHFDVHYNHNDU-NUEKZKHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=CC=CC=C2C=C1[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501046397
Record name (2R,3S,5R)-2-(Hydroxymethyl)-5-(3-methoxynaphthalen-2-yl)oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Deoxy-beta-D-ribofuranosyl)-3-methoxynaphthalene

CAS RN

1117893-19-2
Record name (2R,3S,5R)-2-(Hydroxymethyl)-5-(3-methoxynaphthalen-2-yl)oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Deoxy-beta-D-ribofuranosyl)-3-methoxynaphthalene
Reactant of Route 2
2-(2-Deoxy-beta-D-ribofuranosyl)-3-methoxynaphthalene
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2-(2-Deoxy-beta-D-ribofuranosyl)-3-methoxynaphthalene
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2-(2-Deoxy-beta-D-ribofuranosyl)-3-methoxynaphthalene
Reactant of Route 5
Reactant of Route 5
2-(2-Deoxy-beta-D-ribofuranosyl)-3-methoxynaphthalene
Reactant of Route 6
2-(2-Deoxy-beta-D-ribofuranosyl)-3-methoxynaphthalene

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